molecular formula C9H9NO4S B8234223 Quinoline sulfate CAS No. 530-66-5

Quinoline sulfate

Cat. No.: B8234223
CAS No.: 530-66-5
M. Wt: 227.24 g/mol
InChI Key: WSZKUEZEYFNPID-UHFFFAOYSA-N
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Description

Quinoline sulfate is a compound with the molecular formula C9H7N.H2SO4 or C9H9NO4S . It appears as a white to grayish-white or light brown crystalline powder and is sensitive to light .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular weight of this compound is 227.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The exact mass is 227.02522894 g/mol .


Chemical Reactions Analysis

Quinoline is a weak tertiary base that can react with acids to produce salts . It is widely recognized as 1-aza-naphthalene or benzo [b]pyridine . Its reaction is analogous to pyridine, and benzones may participate in electrophilic and nucleophilic substitution processes .


Physical and Chemical Properties Analysis

This compound has a topological polar surface area of 95.9 Ų . It has a heavy atom count of 15 and a formal charge of 0 .

Scientific Research Applications

Quinoline as a Privileged Scaffold in Cancer Drug Discovery

Quinoline compounds are integral in synthesizing molecules with medical benefits, particularly showing effective anticancer activity. Their synthetic versatility enables the generation of structurally diverse derivatives, influencing their function in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair in cancer treatment (Solomon & Lee, 2011).

Discovery of Novel Targets of Quinoline Drugs

Quinoline drugs, traditionally used in treating malaria, arthritis, and lupus, interact with proteins like ALDH1 and quinone reductase 2 (QR2). These interactions offer new insights into the mechanism of action of these drugs, potentially enhancing their therapeutic applications (Graves et al., 2002).

Quinolines in Medicinal Chemistry and Nanotechnology

Quinolines have major applications in medicinal chemistry as agents with anti-malarial, anti-bacterial, anti-inflammatory, and other properties. Additionally, they are useful in the preparation of nano and meso-structures, enhancing electronic and photonic properties (Maleki, Seresht & Ebrahimi, 2015).

Therapeutic Significance of Quinolines

Quinoline derivatives exhibit a spectrum of antimicrobial, anti-inflammatory, and antidiabetic activities. Some of these compounds are under clinical investigation for treating lethal diseases/disorders (Hussaini, 2016).

Antimicrobial Activity of Quinolines

Quinoline derivatives display significant antimicrobial activity, particularly against gram-positive bacteria like MRSA, providing potential alternatives to traditional antibiotics (O’Donnell et al., 2010).

Metabolism of Quinoline Compounds

Studies on quinoline metabolism have revealed insights into the transformation processes of this compound, including cytochrome P450-mediated ring oxidation and N-demethylation. This understanding is crucial for developing safer and more effective quinoline-based therapeutics (Snyderwine et al., 1992).

Radiation Protective Characteristics of Quinoline Derivatives

Quinoline derivatives have been investigated for their potential in radiation protection. They exhibit properties that can shield against neutron and gamma radiation, suggesting their use in developing anti-radiation drugs (Aygün et al., 2020).

Eco-Friendly Synthesis of Quinolines

Recent advances in quinoline synthesis focus on greener, more sustainable chemical processes. This includes methods like microwave synthesis, solvent-free conditions, and the use of recyclable catalysts, reflecting a shift towards environmentally friendly approaches in chemical synthesis (Zolfigol et al., 2006).

Mechanism of Action

Quinolones, which include Quinoline sulfate, act by inhibiting the activity of DNA gyrase and topoisomerase IV - two essential bacterial enzymes that modulate the chromosomal supercoiling required for critical nucleic acid processes .

Safety and Hazards

Quinoline sulfate behaves as an acid . Materials in this group are generally soluble in water. The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0. They react as acids to neutralize bases .

Properties

{ "Design of the Synthesis Pathway": "Quinoline sulfate can be synthesized by the reaction of quinoline with sulfuric acid.", "Starting Materials": [ "Quinoline", "Sulfuric acid" ], "Reaction": [ "Add quinoline to a round-bottom flask", "Add sulfuric acid dropwise to the flask while stirring", "Heat the mixture to 100-120°C for 2-3 hours", "Cool the mixture to room temperature", "Add water to the mixture to dissolve the quinoline sulfate", "Filter the mixture to remove any impurities", "Dry the resulting quinoline sulfate" ] }

CAS No.

530-66-5

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

hydrogen sulfate;quinolin-1-ium

InChI

InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4)

InChI Key

WSZKUEZEYFNPID-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[NH+]2.OS(=O)(=O)[O-]

melting_point

325 to 327 °F (NTP, 1992)

physical_description

Quinoline sulfate appears as white to grayish-white or light brown crystalline powder. Sensitive to light.

Related CAS

54957-90-3
530-66-5

solubility

1 to 5 mg/mL at 68 °F (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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